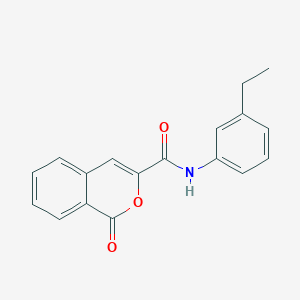![molecular formula C27H25BrN2O3S B331283 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331283.png)
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a thiazolidinone core, substituted with various functional groups that may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced thiazolidinone derivatives.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
Catalysis: Thiazolidinone derivatives are often studied for their catalytic properties in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Many thiazolidinone derivatives exhibit antimicrobial properties, making them candidates for drug development.
Enzyme Inhibition: Potential inhibitors of various enzymes, useful in biochemical research.
Medicine
Anti-inflammatory: Some derivatives have shown anti-inflammatory effects.
Anticancer: Research into their potential as anticancer agents.
Industry
Agriculture: Possible use as agrochemicals due to their biological activity.
Pharmaceuticals: Development of new drugs based on their biological properties.
Mécanisme D'action
The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Often studied for their antimicrobial and anticancer activities.
Imino Derivatives: Investigated for their enzyme inhibition properties.
Uniqueness
The unique combination of functional groups in 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C27H25BrN2O3S |
|---|---|
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25BrN2O3S/c1-15-6-8-20(10-17(15)3)29-27-30(21-9-7-16(2)18(4)11-21)26(32)24(34-27)13-19-12-22(33-5)14-23(28)25(19)31/h6-14,31H,1-5H3/b24-13-,29-27? |
Clé InChI |
XHCHWLIHCSFBGM-RLWKDQHPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)OC)Br)O)/S2)C4=CC(=C(C=C4)C)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC(=C3O)Br)OC)S2)C4=CC(=C(C=C4)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)OC)Br)O)S2)C4=CC(=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 6-(TERT-PENTYL)-2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331200.png)

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B331203.png)
![2-[2-(allyloxy)phenyl]-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331207.png)
![10-acetyl-11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331208.png)

![2-[(3-Chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331212.png)
![N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B331213.png)
![4-(allyloxy)-N-(2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331215.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B331217.png)
![4-(allyloxy)-N-(2-[4-(diethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331218.png)
![Methyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B331219.png)
![7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B331223.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331225.png)
